![molecular formula C22H18F3N3O2S3 B2373865 3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1112311-26-8](/img/structure/B2373865.png)
3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle through their activating agents and the endogenous CDK inhibitors . They are frequently mutated in human cancers, making CDKs interesting targets for cancer chemotherapy .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities . The inhibition of CDKs can lead to the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting the activity of CDKs . This results in the disruption of the cell cycle, leading to the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of the cell cycle and the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a key characteristic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, including condensation, cyclization, and thioetherification reactions. The starting materials often include 4-ethoxybenzaldehyde, methylamine, and 3-(trifluoromethyl)benzyl chloride. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- 3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(difluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Uniqueness
The uniqueness of 3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and trifluoromethyl groups, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S3/c1-3-30-16-9-7-15(8-10-16)28-18-17(33-21(28)31)19(29)27(2)20(26-18)32-12-13-5-4-6-14(11-13)22(23,24)25/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKTACOQGLLFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)
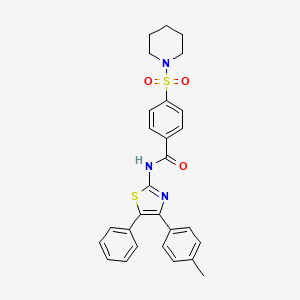
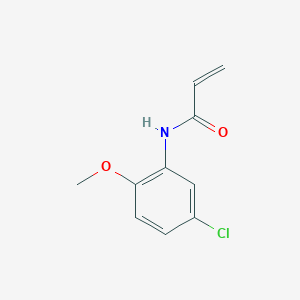
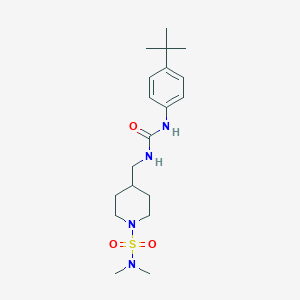
![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2373790.png)
![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)

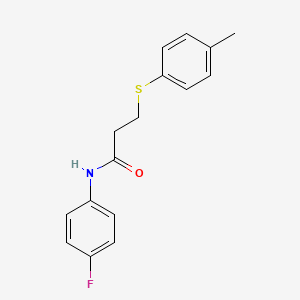
![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)
![4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2373799.png)
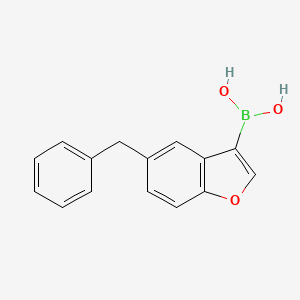
![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
